5-(4-Methoxyphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5H-Pyrazolo[1,5-c][1,3]benzoxazine, 1,10b-dihydro-5-(4-methoxyphenyl)-2-[4-(1-methylethoxy)phenyl]- is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo[1,5-c][1,3]benzoxazine derivatives typically involves the reaction of β-dicarbonyl compounds with 3,5-diamino-4-nitropyrazole . This reaction can be carried out under various conditions, including microwave-assisted palladium-mediated reactions, which offer efficient synthesis with good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium catalysis can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5H-Pyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anticancer agent, targeting specific kinases and DNA.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 5H-Pyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain kinases or interact with DNA, leading to anticancer effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and use in energetic materials.
Pyrazolo[3,4-b]pyridines: Explored for their cytotoxic activities and potential as chemotherapeutic agents.
Uniqueness
5H-Pyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique structure, which combines the properties of pyrazole and benzoxazine rings
Properties
CAS No. |
383903-68-2 |
---|---|
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H26N2O3/c1-17(2)30-21-14-8-18(9-15-21)23-16-24-22-6-4-5-7-25(22)31-26(28(24)27-23)19-10-12-20(29-3)13-11-19/h4-15,17,24,26H,16H2,1-3H3 |
InChI Key |
QNHVIRAUOIERIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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